Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone JWH 018-d9 (CRM) is a certified reference material intended for use as an internal standard for the quantification of JWH 018 by GC- or LC-MS. JWH 018 is categorized as a synthetic cannabinoid. It has been found in Spice/K2-type herbal blends and may have neurotoxic properties. JWH 018-d9 is regulated as a Schedule I compound in the United States. JWH 018-d9 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
JWH 018-d9 is an analytical reference material intended for use as an internal standard for the quantification of JWH 018 by GC- or LC-MS. JWH 018 is categorized as a synthetic cannabinoid. It has been found in Spice/K2-type herbal blends and may have neurotoxic properties. JWH 018-d9 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
JWH 018-d9 is intended for use as an internal standard for the quantification of JWH 018 by GC- or LC-MS. JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55212-2. The Ki values for binding to the central cannabinoid (CB1) and CB2 receptors are 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06. Its effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55212-2 when tested in rats.
Brand Name: Vulcanchem
CAS No.: 1415744-44-3
VCID: VC0119153
InChI: InChI=1S/C24H23NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h4-7,9-15,17H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C24H23NO
Molecular Weight: 350.5 g/mol

Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

CAS No.: 1415744-44-3

Cat. No.: VC0119153

Molecular Formula: C24H23NO

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone - 1415744-44-3

Specification

Description JWH 018-d9 (CRM) is a certified reference material intended for use as an internal standard for the quantification of JWH 018 by GC- or LC-MS. JWH 018 is categorized as a synthetic cannabinoid. It has been found in Spice/K2-type herbal blends and may have neurotoxic properties. JWH 018-d9 is regulated as a Schedule I compound in the United States. JWH 018-d9 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
JWH 018-d9 is an analytical reference material intended for use as an internal standard for the quantification of JWH 018 by GC- or LC-MS. JWH 018 is categorized as a synthetic cannabinoid. It has been found in Spice/K2-type herbal blends and may have neurotoxic properties. JWH 018-d9 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
JWH 018-d9 is intended for use as an internal standard for the quantification of JWH 018 by GC- or LC-MS. JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55212-2. The Ki values for binding to the central cannabinoid (CB1) and CB2 receptors are 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06. Its effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55212-2 when tested in rats.
CAS No. 1415744-44-3
Molecular Formula C24H23NO
Molecular Weight 350.5 g/mol
IUPAC Name naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Standard InChI InChI=1S/C24H23NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h4-7,9-15,17H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2
Standard InChI Key JDNLPKCAXICMBW-WRMMWXQOSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Appearance Assay:≥99% deuterated forms (d1-d9)A solution in methanol

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